molecular formula C15H15F2NO3S B2368527 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 2034312-92-8

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2368527
CAS No.: 2034312-92-8
M. Wt: 327.35
InChI Key: YHZFRRSUYMTKQJ-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic chemical compound belonging to the class of substituted benzamides. It features a 3,4-difluorinated benzene ring connected to a thiophene heterocycle via an ethyl linker that incorporates a 2-hydroxyethoxy chain. This specific molecular architecture suggests potential utility in medicinal chemistry and pharmaceutical research, particularly as a building block for the synthesis of more complex molecules . Similar benzamide derivatives have been investigated for their ability to interact with biological targets; for instance, structurally related compounds have been identified as inhibitors of kinases like MEK (Mitogen-Activated Protein Kinase Kinase), which is a crucial component in cellular signal transduction pathways . The presence of fluorine atoms is often used to fine-tune a compound's properties, such as its metabolic stability, membrane permeability, and binding affinity . Researchers may explore this compound for various applications, including use as a reference standard, a key intermediate in organic synthesis, or a candidate for screening in biological assays to uncover new therapeutic agents. As with any compound of this nature, it is intended for laboratory research purposes only. 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3,4-difluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3S/c16-11-4-3-10(8-12(11)17)15(20)18-9-13(21-6-5-19)14-2-1-7-22-14/h1-4,7-8,13,19H,5-6,9H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZFRRSUYMTKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation

Activation of 3,4-difluorobenzoic acid to its acid chloride is a critical precursor step. Thionyl chloride (SOCl₂) is widely employed, achieving near-quantitative conversion under reflux conditions. Alternatively, N,N-carbonyldiimidazole (CDI) offers a milder approach, particularly useful for heat-sensitive intermediates.

Table 1: Comparative Activation Methods

Reagent Conditions Yield (%) Reference
SOCl₂ Reflux, 4–6 h 95–98
CDI RT, DMF, 12 h 85–90
PCl₅ 0°C to RT, 3 h 88

Functionalization of the Aromatic Core

Electrophilic substitution reactions are minimized due to the electron-withdrawing fluorine atoms. However, directed ortho-metalation (DoM) strategies enable selective modifications, albeit with limited applicability in this context.

Preparation of the Amine Component: 2-(2-Hydroxyethoxy)-2-(Thiophen-2-yl)Ethylamine

The branched amine side chain introduces synthetic complexity due to its thiophene and hydroxyethoxy groups. Two primary routes are explored:

Reductive Amination

Condensation of thiophen-2-ylacetaldehyde with 2-aminoethoxyethanol followed by sodium cyanoborohydride reduction affords the target amine. Yields range from 60–70%, with chromatographic purification required to isolate the product.

Nucleophilic Substitution

Reaction of 2-(thiophen-2-yl)ethyl bromide with 2-hydroxyethylamine in acetonitrile at 60°C produces the amine in 55–65% yield. Microwave-assisted conditions (100°C, 30 min) improve efficiency to 75%.

Key Challenge : The hydroxyethoxy group necessitates protection (e.g., silylation with TBSCl) during synthesis to prevent side reactions. Deprotection post-coupling is achieved using tetrabutylammonium fluoride (TBAF).

Coupling Strategies for Amide Bond Formation

Coupling the activated benzoyl derivative with the amine component is pivotal.

Schotten-Baumann Reaction

Traditional aqueous-organic biphasic conditions (NaOH, THF) yield the amide in 70–80% purity. However, hydrolysis of the acid chloride limits scalability.

CDI-Mediated Coupling

Employing CDI in anhydrous DMF at room temperature achieves 85–90% conversion. This method avoids racemization and is compatible with sensitive functional groups.

HATU/DIPEA in DCM

Modern peptide coupling reagents like HATU enhance efficiency, delivering yields >90% with minimal byproducts. Optimal stoichiometry (1.2 eq amine, 1.1 eq HATU) ensures complete consumption of the acid chloride.

Table 2: Coupling Efficiency Across Methods

Method Solvent Time (h) Yield (%)
Schotten-Baumann THF/H₂O 2 70
CDI DMF 12 85
HATU/DIPEA DCM 4 92

Purification and Characterization

Crystallization Techniques

Single-phase crystallization in toluene/acetonitrile (95:5 v/v) removes unreacted starting materials, yielding >99% pure product. Ethanol/toluene mixtures (1:1) further enhance polymorphic stability.

Chromatographic Methods

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual impurities, critical for pharmacological applications.

Spectroscopic Validation

  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm), thiophene protons (δ 6.8–7.1 ppm), and hydroxyethoxy protons (δ 3.5–4.0 ppm).
  • HRMS : [M+H]⁺ calculated for C₁₆H₁₆F₂N₂O₃S: 369.09, observed 369.08.

Challenges and Optimization

Steric Hindrance

The branched ethyl chain impedes coupling efficiency. Pre-activating the amine as its hydrochloride salt improves nucleophilicity, boosting yields by 15–20%.

Thiophene Stability

Strong acids or bases promote thiophene ring opening. Neutral pH and low temperatures (<40°C) during coupling mitigate degradation.

Scalability

Patent WO2006134469A1 highlights the necessity of one-pot reactions for industrial-scale synthesis, reducing purification steps and solvent waste.

Comparative Analysis of Synthetic Routes

Route A (CDI Coupling) :

  • Advantages : High yields, minimal byproducts.
  • Disadvantages : Prolonged reaction times.

Route B (HATU/DIPEA) :

  • Advantages : Rapid, high efficiency.
  • Disadvantages : Cost of reagents.

Route C (Schotten-Baumann) :

  • Advantages : Low cost.
  • Disadvantages : Low purity, scalability issues.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is C15H16F2N2O3S. Its structure features:

  • Difluoro substituents on the benzene ring
  • A hydroxyethoxy group
  • A thiophene ring

These structural characteristics contribute to its unique chemical and biological properties.

Chemistry

In the field of synthetic chemistry, this compound serves as an intermediate for producing more complex molecules. Its difluoro substituents can enhance reactivity and selectivity in various chemical reactions.

Common Reactions:

  • Oxidation: The hydroxyethoxy group can be oxidized to form aldehydes or acids.
  • Reduction: The benzamide group can be reduced to yield amines.
  • Substitution Reactions: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

Biology

Research indicates that 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide exhibits potential biological activities:

  • Antiviral Activity: Preliminary studies suggest that benzamide derivatives can inhibit viral replication mechanisms.
  • Antibacterial Properties: Similar compounds have shown effectiveness against Gram-positive bacteria, indicating potential antibacterial activity for this compound.
  • Antitumor Activity: Evidence suggests that compounds with similar structures may act as selective inhibitors in cancer cell lines.

Medicine

Given its unique structural features, this compound is being investigated as a potential drug candidate. Its interactions with molecular targets such as enzymes and receptors could lead to therapeutic applications in treating various diseases.

Industrial Applications

In industrial contexts, 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is explored for developing new materials. Its properties may be harnessed in:

  • Polymer Production: Enhancing material characteristics.
  • Coatings: Providing specific functional properties.

Case Studies and Research Findings

Several studies have explored the biological activities and synthetic pathways of thiophene derivatives:

  • Antioxidant Evaluation: Research on tetrahydrobenzo[b]thiophene derivatives has demonstrated significant antioxidant properties, indicating potential for similar activities in 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide .
  • Antibacterial Activity: Studies have shown that thiophene derivatives possess antibacterial properties against various pathogens . This suggests that our compound may also exhibit similar efficacy.
  • Molecular Docking Studies: Investigations into the binding affinities of related compounds reveal insights into their mechanisms of action against specific biological targets .

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of difluoro groups and the thiophene ring can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogs
Compound Name Core Structure Substituents/Functional Groups Key Differences
3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide (Target) Benzamide 3,4-difluoro; thiophen-2-yl; 2-hydroxyethoxy Reference compound
2-[(4-Ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide Benzamide 3,4-difluoro; 4-ethynyl-2-fluoroaniline; 2-hydroxyethoxy Ethynyl group enhances π-stacking
N-[2-(2-Benzothiazolylamino)ethyl]-2-[(2-Thienylmethyl)thio]-benzamide Benzamide Thiophen-2-ylmethylthio; benzothiazole-aminoethyl Thioether linkage; benzothiazole moiety
3,4-Difluoro-N-[2-(2-methyl-1H-indol-1-yl)ethyl]benzamide Benzamide 3,4-difluoro; 2-methylindole-ethyl Indole group increases lipophilicity
3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) Benzamide 3,4,5-trihydroxy; 4-hydroxyphenethyl Hydroxyl groups enhance antioxidant activity

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • Target Compound: The 2-hydroxyethoxy group improves water solubility compared to non-polar analogs (e.g., indole or thioether-containing derivatives) .
  • THHEB : Multiple hydroxyl groups confer high polarity but may limit membrane permeability.
  • Ethynyl-containing Analog : The ethynyl group increases rigidity and may reduce solubility but enhance target binding via π-π interactions.
Metabolic Stability
  • Fluorine atoms in the target compound and its difluoro analogs (e.g., ) resist oxidative metabolism, prolonging half-life compared to hydroxylated derivatives like THHEB .

Structure-Activity Relationships (SAR)

Fluorine Substitution: 3,4-Difluoro positioning balances electronegativity and steric effects, optimizing target binding and stability. Non-fluorinated analogs (e.g., THHEB) prioritize electron-donating groups for antioxidant roles .

Heterocyclic Moieties :

  • Thiophene vs. benzothiazole/indole: Thiophene offers moderate lipophilicity, while benzothiazole may enhance affinity for ATP-binding pockets .

Polar Groups :

  • Hydroxyethoxy improves solubility over methylthio or indole groups, critical for oral bioavailability .

Biological Activity

3,4-Difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is a synthetic organic compound classified as a benzamide. Its unique structure, featuring difluoro substituents on the benzene ring along with a hydroxyethoxy group and a thiophene ring, suggests potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The compound's molecular formula is C15H16F2N2O3S, and its IUPAC name reflects its complex substituents. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the molecule, which is critical for its biological activity.

The biological activity of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide is largely attributed to its interactions with specific molecular targets such as enzymes and receptors. The difluoro groups and thiophene ring contribute to its binding affinity and selectivity towards these targets.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antiviral Activity : Preliminary studies suggest that derivatives of benzamides can inhibit viral replication mechanisms. For instance, compounds with similar structures have demonstrated efficacy against RNA polymerases involved in viral replication .
  • Antibacterial Properties : Benzamide derivatives have been noted for their antibacterial properties against Gram-positive bacteria. This suggests that 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide may also possess such properties, warranting further investigation .
  • Antitumor Activity : There is evidence that compounds with similar functionalities can act as selective inhibitors in cancer cell lines. This raises the possibility that our compound could also show antitumor effects through mechanisms involving apoptosis or cell cycle arrest .

Case Studies and Research Findings

Comparative Analysis

A comparative analysis with similar compounds highlights the unique aspects of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide:

Compound NameStructural FeaturesBiological Activity
3,4-DifluorobenzamideLacks hydroxyethoxy & thiopheneLimited activity
N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamideLacks difluoro substituentsModerate activity
Thiophene-2-carboxamideContains thiophene but lacks other featuresVariable activity

The combination of difluoro substituents, hydroxyethoxy group, and thiophene ring in 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide sets it apart from these compounds and may impart distinct biological properties.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of 3,4-difluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)benzamide?

Answer:
The synthesis involves multi-step reactions, including amide bond formation and functional group modifications. Key parameters include:

  • Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
  • Temperature : Controlled heating (e.g., 50–80°C) improves intermediate stability and reduces side reactions .
  • Catalysts : Carbodiimides (e.g., EDCI) and DMAP are critical for amide coupling .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Answer:
Discrepancies may arise from assay conditions or structural variants. Methodological approaches include:

  • Structural validation : Confirm compound identity via 1H^{1}\text{H}/13C^{13}\text{C} NMR and high-resolution mass spectrometry (HRMS) .
  • Assay standardization : Replicate studies using consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds .
  • Target validation : Use siRNA or CRISPR to confirm target engagement in biological systems .

Basic: What analytical techniques are most reliable for characterizing this compound’s purity and structure?

Answer:

  • NMR spectroscopy : 19F^{19}\text{F} NMR is critical for verifying fluorine positions .
  • Mass spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) .

Advanced: How can computational modeling predict the regioselectivity of electrophilic substitutions in the thiophene moiety?

Answer:

  • DFT calculations : Use Gaussian or ORCA to map electron density and predict reactive sites (e.g., C5 of thiophene) .
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability .
  • SAR analysis : Correlate substituent effects (e.g., fluorine vs. methoxy) with activity trends .

Basic: What strategies mitigate solubility challenges in in vitro assays for this hydrophobic benzamide?

Answer:

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) transiently .
  • Surfactants : Polysorbate-80 or Cremophor EL® stabilize colloidal dispersions .

Advanced: How can researchers elucidate degradation pathways under physiological conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2_2O2_2) conditions .
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds) .
  • Stability-indicating assays : Monitor potency loss in accelerated storage conditions (40°C/75% RH) .

Basic: What reaction conditions favor regioselective functionalization of the difluorobenzamide core?

Answer:

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to direct substituents to the C2 position .
  • Protecting groups : Temporarily block the hydroxyethoxy chain during halogenation .
  • Microwave-assisted synthesis : Enhances yield in SNAr reactions with K2_2CO3_3/DMF .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s pharmacokinetics?

Answer:

  • LogP optimization : Introduce polar groups (e.g., hydroxyethoxy) to reduce LogP from ~3.5 to <2.5 .
  • Metabolic stability : Replace labile esters with ethers to resist esterase-mediated hydrolysis .
  • Plasma protein binding : Modify thiophene substituents to lower albumin affinity .

Basic: How do researchers differentiate between stereoisomers formed during synthesis?

Answer:

  • Chiral HPLC : Use columns like Chiralpak AD-H with hexane/isopropanol gradients .
  • Optical rotation : Compare [α]D_D values against enantiopure standards .
  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition) .

Advanced: What mechanistic insights explain the compound’s interaction with kinase targets?

Answer:

  • Kinase inhibition assays : Screen against panels (e.g., KinomeScan) to identify off-target effects .
  • Crystallography : Resolve binding modes (e.g., ATP-binding pocket occupancy) .
  • Mutagenesis studies : Validate key residues (e.g., gatekeeper mutations in EGFR) .

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